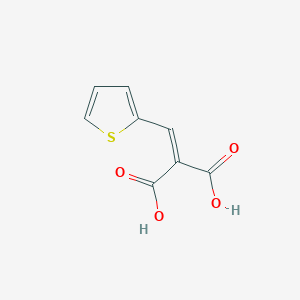

2-(2-Thienylmethylene)malonic acid

Description

Contextualization within Malonic Acid Chemistry and Active Methylene (B1212753) Compounds

2-(2-Thienylmethylene)malonic acid is a derivative of malonic acid, a simple dicarboxylic acid with the formula CH₂(COOH)₂. wikipedia.org A key feature of malonic acid and its derivatives is the presence of an "active methylene" group—the -CH₂- group flanked by two electron-withdrawing carboxyl groups. doubtnut.comegyankosh.ac.in This arrangement significantly increases the acidity of the methylene protons, making them susceptible to removal by a base. doubtnut.comshivajicollege.ac.in The resulting carbanion, or enolate, is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. ucalgary.camasterorganicchemistry.com

The presence of the thienylmethylene substituent in this compound modifies the reactivity of the malonic acid core, influencing its electronic properties and steric hindrance, thereby offering unique synthetic opportunities.

Significance of Thiophene-Containing Derivatives in Organic Synthesis and Medicinal Chemistry

The incorporation of a thiophene (B33073) ring into organic molecules is a well-established strategy in both organic synthesis and medicinal chemistry. nih.goveprajournals.com Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" due to its ability to interact with biological targets and its synthetic versatility. nih.govrsc.org Thiophene derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. eprajournals.comcognizancejournal.comresearchgate.net

In organic synthesis, the thiophene ring can direct reactions and serve as a building block for the construction of complex molecular architectures, including conjugated polymers with interesting electronic and optical properties. nih.govmetu.edu.trresearchgate.netrsc.org The sulfur atom in the thiophene ring can also participate in coordination with metal catalysts, influencing the outcome of chemical reactions. nih.gov

Historical Trajectory and Evolution of Research on Unsaturated Malonic Acid Systems

Research into unsaturated malonic acid systems has a long history, dating back to the foundational work on condensation reactions. The Knoevenagel condensation, a modification of the aldol (B89426) condensation, is a key reaction for the synthesis of α,β-unsaturated dicarbonyl compounds and related structures. wikipedia.orgthermofisher.comorganicreactions.org This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a weak base. wikipedia.orgthermofisher.com

A significant development in this area is the Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification often leads to decarboxylation, the loss of carbon dioxide, in conjunction with the condensation reaction. wikipedia.orgwikipedia.orgmasterorganicchemistry.com The study of the mechanisms of these decarboxylative condensation reactions has been a subject of ongoing research. acs.org The development of organocatalytic methods has further expanded the scope and enantioselectivity of reactions involving malonates and α,β-unsaturated systems. nih.gov

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆O₄S chemsynthesis.com |

| Molecular Weight | 198.199 g/mol chemsynthesis.com |

| Appearance | Slightly beige to yellow needle-like crystalline solid chemicalbook.com |

Synthesis of this compound

The primary method for synthesizing this compound is through the Knoevenagel condensation. This reaction involves the condensation of thiophene-2-carboxaldehyde with malonic acid. wikipedia.orgresearchgate.net The reaction is typically carried out in a suitable solvent, often with a basic catalyst like piperidine (B6355638) or pyridine, and may be followed by acidification to yield the final product. researchgate.netyoutube.com The Doebner modification, using pyridine as the solvent, is a common approach that facilitates both condensation and subsequent decarboxylation under certain conditions. wikipedia.orgwikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(thiophen-2-ylmethylidene)propanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4S/c9-7(10)6(8(11)12)4-5-2-1-3-13-5/h1-4H,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILHWRNVTYSXKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 2 Thienylmethylene Malonic Acid and Its Precursors

Knoevenagel Condensation: Classical and Modified Approaches

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. wikipedia.orgnumberanalytics.com In the context of 2-(2-thienylmethylene)malonic acid synthesis, this involves the condensation of 2-thiophenecarboxaldehyde with malonic acid or its derivatives. dissertationtopic.netvulcanchem.com

Condensation of 2-Thiophenecarboxaldehyde with Malonic Acid and its Esters

The fundamental reaction involves the nucleophilic addition of the active hydrogen compound, such as malonic acid or its esters (e.g., diethyl malonate), to the carbonyl group of 2-thiophenecarboxaldehyde. This is followed by a dehydration reaction, which eliminates a molecule of water to form the desired α,β-unsaturated product. wikipedia.orgslideshare.net The reaction is typically catalyzed by a weak base. wikipedia.org One common approach is the condensation of 2-thiophenecarboxaldehyde with malonic acid. vulcanchem.com The use of malonic acid itself can lead to subsequent decarboxylation under certain conditions, a feature exploited in the Doebner modification of the Knoevenagel condensation. wikipedia.org

The reaction can be represented as: 2-Thiophenecarboxaldehyde + Malonic acid → this compound + H₂O

Catalytic Systems and Optimization of Reaction Conditions

A variety of catalytic systems have been employed to optimize the Knoevenagel condensation for the synthesis of thienyl derivatives. While traditional methods often utilize organic bases like piperidine (B6355638) and pyridine (B92270), recent research has focused on developing more efficient and environmentally benign catalysts. numberanalytics.comtandfonline.comrsc.org

Several factors significantly influence the rate and yield of the reaction, including the choice of catalyst, solvent, temperature, and substrate concentration. numberanalytics.com Optimization of these conditions is crucial for maximizing product yield and minimizing side reactions. researchgate.net For instance, studies have explored the use of various catalysts such as β-alanine, which has been shown to be effective in the condensation of 2-thiophenecarboxaldehyde with nitromethane, a related reaction. scientific.netresearchgate.netcolab.ws Other research has investigated the use of solid acid catalysts, ionic liquids, and metal-organic frameworks (MOFs) to enhance reaction efficiency and facilitate catalyst recycling. numberanalytics.comtandfonline.combohrium.com Microwave irradiation has also been demonstrated to increase the yield of desired products in some Knoevenagel condensations involving 2-thiophenecarboxaldehyde. scientific.netresearchgate.net

Table 1: Catalytic Systems for Knoevenagel Condensation

| Catalyst System | Reactants | Key Findings |

|---|---|---|

| β-alanine | 2-Thiophenecarboxaldehyde and nitromethane | Microwave irradiation increased yield; catalyst is reusable. scientific.netresearchgate.netcolab.ws |

| Squaric acid | Benzaldehyde and malononitrile | Green, cost-effective, and highly efficient organocatalyst with excellent yields and reusability. tandfonline.com |

| K₂Ce(PO₄)₂ | Aldehydes and malononitrile | New phosphate (B84403) material with Lewis acidic and basic sites showing good substrate compatibility and yields in water. bohrium.com |

| Boric acid | 4-Chlorobenzaldehyde and active methylene compounds | Potent Brønsted acid catalyst leading to good-to-excellent yields. mdpi.com |

| L-Proline-based NaDES | Benzofuranone and substituted benzaldehydes | Efficient and recyclable solvent and catalyst system under ultrasound irradiation. mdpi.com |

Malonic Ester Synthesis Pathways for Thienyl-Substituted Derivatives

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. wikipedia.orgpatsnap.com This pathway can be adapted to synthesize this compound and its precursors. The core of this method involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation. organicchemistrytutor.commasterorganicchemistry.com

Enolate Generation and Subsequent Electrophilic Substitution

The first step in the malonic ester synthesis is the deprotonation of the α-carbon of a malonic ester, such as diethyl malonate, using a suitable base to form a stabilized enolate. wikipedia.orgmasterorganicchemistry.comlibretexts.org The pKa of the methylene group in malonic esters is typically between 9 and 11, allowing for the use of relatively weak bases like sodium ethoxide. nrochemistry.com This enolate is a potent nucleophile. organicchemistrytutor.com

The generated enolate then undergoes a nucleophilic substitution reaction (SN2) with an appropriate electrophile. organicchemistrytutor.comorganicchemistrytutor.com For the synthesis of a thienyl-substituted derivative, the electrophile would be a compound containing a 2-thienylmethyl group, such as 2-(chloromethyl)thiophene. The enolate attacks the electrophilic carbon, displacing the leaving group and forming a new carbon-carbon bond. libretexts.org It is also possible to perform a second alkylation if desired by repeating the deprotonation and alkylation steps. wikipedia.orgmasterorganicchemistry.com

Hydrolysis and Decarboxylation as Terminal Steps

Following the alkylation step, the resulting substituted malonic ester is subjected to hydrolysis, typically under acidic or basic conditions. organicchemistrytutor.commasterorganicchemistry.com This process converts the two ester groups into carboxylic acid groups, forming a substituted malonic acid. organicchemistrytutor.comstackexchange.com

The final step is decarboxylation, which is achieved by heating the substituted malonic acid. wikipedia.orgorganicchemistrytutor.com This thermal process results in the loss of one of the carboxyl groups as carbon dioxide, yielding the desired substituted carboxylic acid. stackexchange.comopenochem.org The decarboxylation of β-dicarboxylic acids proceeds through a cyclic transition state. stackexchange.com This sequence of hydrolysis and decarboxylation effectively transforms the dialkylated malonic ester into a carboxylic acid. organicchemistrytutor.comopenochem.org

Table 2: Steps in Malonic Ester Synthesis

| Step | Description | Key Reagents |

|---|---|---|

| Enolate Formation | Deprotonation of the α-carbon of the malonic ester to form a nucleophilic enolate. wikipedia.orglibretexts.org | Base (e.g., Sodium Ethoxide) libretexts.org |

| Electrophilic Substitution | The enolate attacks an alkyl halide (e.g., 2-(chloromethyl)thiophene) in an SN2 reaction to form a C-C bond. organicchemistrytutor.comorganicchemistrytutor.com | Alkyl Halide |

| Hydrolysis | Conversion of the ester groups to carboxylic acids. organicchemistrytutor.commasterorganicchemistry.com | Acid or Base |

| Decarboxylation | Removal of one carboxyl group as CO₂ upon heating to yield the final carboxylic acid. wikipedia.orgorganicchemistrytutor.comopenochem.org | Heat |

Emerging and Niche Synthetic Routes to Thienyl-Substituted Malonic Acid Structures

The synthesis of thienyl-substituted malonic acids and their precursors is evolving beyond traditional methods, with researchers exploring novel strategies that offer improved yields, milder reaction conditions, and access to a broader range of derivatives. These emerging and niche routes often leverage modern catalytic systems and specialized starting materials to construct the target molecular frameworks.

| Step | Reactants | Catalyst/Reagents | Product | Reported Yield |

|---|---|---|---|---|

| Iodination | 3-Bromothiophene, KI | CuI/N,N'-dimethylethane-1,2-diamine, n-butanol | 3-Iodothiophene | 91.73% researchgate.net |

| Condensation | 3-Iodothiophene, Sodium salt of diethyl malonate | CuBr | Diethyl 2-(3-thienyl)malonate | 76.30% researchgate.net |

| Hydrolysis & Acidification | Diethyl 2-(3-thienyl)malonate | - | 2-(3-Thienyl)malonic acid | 82.63% researchgate.net |

Another area of development is the use of substituted malonic acid half oxyesters (SMAHOs) as versatile precursors. organic-chemistry.orgnih.gov These reagents provide a flexible platform for creating a variety of substituted malonic acids. Several methods for preparing SMAHOs have been explored, offering different advantages depending on the desired substitution pattern. nih.gov

One approach is the alkylation of a malonate derivative followed by monosaponification of the resulting diester. nih.gov Alternatively, the monoesterification of a substituted malonic acid has proven to be an effective strategy for introducing diversity at the ester function. nih.gov A third method utilizes Meldrum's acid derivatives. This involves an initial alkylation of Meldrum's acid via a Knoevenagel condensation, followed by an in situ reduction and subsequent reaction with an alcohol to yield the desired SMAHO. nih.gov

| SMAHO Preparation Route | Key Steps | Notable Features |

|---|---|---|

| Alkylation/Saponification | 1. Alkylation of a malonate ester. 2. Monosaponification of the diester. nih.gov | Provides access to reagents with various substituents at the malonic position. nih.gov |

| Monoesterification | Direct esterification of a substituted malonic acid. nih.gov | Considered the best entry for diversity at the ester function. nih.gov |

| Meldrum's Acid Route | 1. Knoevenagel condensation with an aldehyde. 2. In situ reduction. 3. Opening of the resulting derivative with an alcohol. nih.gov | Utilizes the readily available Meldrum's acid as a starting point. nih.gov |

Once prepared, these SMAHOs can be employed in emerging synthetic transformations such as decarboxylative Claisen condensations. organic-chemistry.org This method involves the reaction of magnesium enolates of SMAHOs with various acyl donors, including acyl chlorides, acid anhydrides, and carboxylic acids. organic-chemistry.org This approach allows for the synthesis of functionalized α-substituted β-keto esters in good yields and is compatible with a wide range of functional groups, significantly broadening the scope for creating complex thienyl-substituted structures. organic-chemistry.org

Furthermore, enantioselective synthesis has emerged as a niche and highly valuable strategy. An efficient method for producing chiral malonates has been developed using enantioselective phase-transfer catalysis. frontiersin.org This technique involves the α-alkylation of specific malonate substrates under phase-transfer catalytic conditions, which can yield chiral building blocks with high chemical yields and excellent enantioselectivities. frontiersin.org While not exclusively developed for thienyl derivatives, this methodology represents a sophisticated and niche approach that could be adapted for the asymmetric synthesis of chiral thienyl-substituted malonic acids. frontiersin.org

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 2 2 Thienylmethylene Malonic Acid

Hydrolysis and Decarboxylation: Fundamental Transformations

The hydrolysis of the ester derivatives and the decarboxylation of the diacid are fundamental reactions of 2-(2-thienylmethylene)malonic acid and related compounds. These transformations are often key steps in synthetic sequences utilizing this scaffold.

Acid-Catalyzed and Base-Catalyzed Hydrolysis of Related Esters

The hydrolysis of esters of this compound can be achieved under both acidic and basic conditions. libretexts.orgdalalinstitute.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester groups are hydrolyzed to the corresponding carboxylic acids. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. dalalinstitute.comyoutube.com This process is reversible and is essentially the reverse of Fischer esterification. dalalinstitute.com

Base-Catalyzed Hydrolysis (Saponification): This irreversible process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a carboxylate salt, which is then protonated in a subsequent workup step to yield the dicarboxylic acid. dalalinstitute.com The use of different bases and reaction conditions can influence the reaction rate and yield. For instance, the t-BuNH2/LiBr/MeOH/H2O system has been shown to be effective for the hydrolysis of various esters, with Li+ activating the carbonyl group towards nucleophilic attack. amelica.org

Thermal Decarboxylation: Kinetics and Proposed Mechanisms

Malonic acids and their derivatives, particularly those with a β-carbonyl group, readily undergo decarboxylation upon heating. qsaranalytics.com.mxmasterorganicchemistry.comwikipedia.org This reaction involves the loss of carbon dioxide to form a new carbon-hydrogen bond.

The mechanism of thermal decarboxylation of malonic acid derivatives is proposed to proceed through a cyclic transition state. qsaranalytics.com.mxyoutube.comucalgary.ca In this concerted process, the carbonyl oxygen of one carboxyl group acts as a proton acceptor for the hydroxyl group of the other carboxyl group, leading to the cleavage of a carbon-carbon bond and the formation of an enol intermediate. qsaranalytics.com.mxucalgary.ca This enol then tautomerizes to the more stable carboxylic acid product. ucalgary.ca

Table 1: Factors Influencing Decarboxylation

| Factor | Description |

| Temperature | Higher temperatures generally increase the rate of decarboxylation. nih.gov |

| Solvent | The choice of solvent can influence the reaction rate. organic-chemistry.org |

| Catalyst | Acids or bases can catalyze the decarboxylation process. qsaranalytics.com.mx |

| Substituents | The presence of electron-withdrawing groups can affect the stability of the intermediate and thus the reaction rate. wikipedia.org |

Nucleophilic Additions and Cycloaddition Reactions

The electrophilic nature of the carbon-carbon double bond in this compound makes it susceptible to nucleophilic attack. This reactivity is harnessed in various addition and cycloaddition reactions to construct more complex molecular architectures.

Reactions with Activated Methylene (B1212753) Compounds (e.g., Meldrum's Acid Derivatives)

Activated methylene compounds, such as Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), are potent nucleophiles that can react with α,β-unsaturated systems like this compound. nih.govwikipedia.org These reactions are typically Michael-type additions. nih.gov

The reaction of arylmethylidene Meldrum's acids with nucleophiles like N,N'-diphenyldithiomalondiamide has been shown to proceed via a Michael addition, which can be followed by heterocyclization to form complex heterocyclic systems. nih.gov The high acidity of the C-5 proton in Meldrum's acid (pKa 4.97) facilitates its deprotonation and subsequent nucleophilic attack. wikipedia.org

Pathways to Novel Heterocyclic Architectures

The reactivity of this compound and its derivatives allows for the synthesis of a variety of heterocyclic compounds through cycloaddition reactions. researchgate.netlibretexts.org

[3+2] Cycloadditions: These reactions involve a three-atom component and a two-atom component to form a five-membered ring. For example, the 1,3-dipolar cycloaddition of aziridines with various dipolarophiles can lead to the formation of linked heterocycles. researchgate.net Similarly, visible-light-induced formal [3+2] cycloadditions of 2H-azirines with alkynes provide access to highly functionalized pyrroles. nih.gov

[4+2] Cycloadditions (Diels-Alder Reactions): This powerful reaction involves a conjugated diene and a dienophile to form a six-membered ring. libretexts.org While direct examples with this compound are not in the search results, related systems demonstrate the potential for such transformations. For instance, photosensitized dearomative [4+2]-cycloadditions of quinolines with alkenes have been developed. nih.gov

[2+2+2] Cycloadditions: This transition metal-catalyzed reaction combines three alkyne units to form a benzene (B151609) ring and is a powerful tool for constructing polycyclic systems. uwindsor.ca

Table 2: Cycloaddition Reactions for Heterocycle Synthesis

| Reaction Type | Reactants | Product Ring Size |

| [3+2] Cycloaddition | 1,3-Dipole + Dipolarophile | 5-membered |

| [4+2] Cycloaddition | Conjugated Diene + Dienophile | 6-membered |

| [2+2] Cycloaddition | Two Alkene/Imine units | 4-membered |

| [2+2+2] Cycloaddition | Three Alkyne units | 6-membered |

Derivatization via Carboxylic Acid Functional Groups

The two carboxylic acid groups of this compound are key handles for derivatization, allowing for the introduction of various functional groups and the construction of more complex molecules. colostate.eduthermofisher.com

Common derivatization reactions include:

Esterification: Carboxylic acids can be converted to esters by reacting with alcohols in the presence of an acid catalyst or by using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane. colostate.eduwordpress.com

Amide Formation: Reaction with amines, often activated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), leads to the formation of amides. thermofisher.com

Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acids to the more reactive acid chlorides, which can then be used in a variety of subsequent reactions. colostate.edu

Derivatization for Analytical Purposes: Carboxylic acids can be derivatized to enhance their detection in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov For example, derivatization with tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (B44156) bromide (TMPP) can improve detection in positive ion mode. nih.gov Another common derivatizing agent for GC-MS analysis is pentafluorobenzyl bromide (PFB-Br). nih.gov

Table 3: Common Derivatization Reactions of Carboxylic Acids

| Reagent | Functional Group Formed |

| Alcohol (with acid catalyst) | Ester |

| Diazomethane | Methyl Ester |

| Amine (with coupling agent) | Amide |

| Thionyl Chloride | Acid Chloride |

| Pentafluorobenzyl Bromide | PFB Ester |

Esterification and Amidation Reactions

The presence of two carboxylic acid groups in this compound allows it to readily undergo esterification and amidation reactions. These transformations are fundamental in synthesizing various derivatives for further use.

Esterification:

The conversion of the carboxylic acid groups to esters is a common transformation. The malonic ester synthesis, a well-established method in organic chemistry, utilizes esters of malonic acid for carbon-carbon bond formation. wikipedia.orgmasterorganicchemistry.com While the core malonic ester synthesis involves alkylation of the α-carbon, the initial preparation of the required ester from this compound can be achieved through several standard methods. libretexts.orglibretexts.org

One approach is the direct esterification of the diacid. For instance, mono-substituted malonic acid half oxyesters (SMAHOs) can be prepared through the monoesterification of a substituted malonic acid derivative. nih.gov This method offers a pathway to introduce diversity at the ester position. nih.gov Classical acid-catalyzed esterification, such as the Fischer method using an alcohol in the presence of a strong acid catalyst (e.g., HCl), can be employed to form the corresponding diester. The reaction typically involves heating the carboxylic acid with an excess of the desired alcohol.

Alternatively, for more sensitive substrates or milder conditions, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction between the carboxylic acid and an alcohol. nih.gov Optimization of this reaction may involve adjusting the temperature and stoichiometry of the reagents to maximize yield. nih.gov

Interactive Data Table: Esterification of this compound

| Reaction Type | Reagent(s) | Typical Conditions | Product Type |

| Fischer Esterification | Alcohol (e.g., Ethanol, Methanol), Acid Catalyst (e.g., H₂SO₄, HCl) | Reflux | Di-ester |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Room temperature or cooled (e.g., -15°C to 0°C) in a solvent like CH₂Cl₂ | Mono- or Di-ester |

| Alkylation of Carboxylate | Alkyl Halide (e.g., Ethyl Bromide), Base (e.g., NaOEt) | Anhydrous conditions | Di-ester |

Amidation:

Amidation of this compound involves the reaction of its carboxylic acid groups with amines to form amides. This can be achieved through direct coupling or by first converting the carboxylic acid to a more reactive intermediate.

Direct amidation of carboxylic acids with amines is a versatile method. Catalysts such as those based on boronic acids have been shown to be highly effective for this transformation, even at room temperature for a wide range of substrates including aliphatic, aromatic, and heteroaromatic acids and various amines. organic-chemistry.org The reaction often requires dehydrating agents like molecular sieves to drive the equilibrium towards the product. organic-chemistry.org

Another pathway involves the in-situ activation of the carboxylic acid. The use of coupling agents is a common strategy to facilitate amide bond formation under mild conditions. organic-chemistry.org For instance, the monoamide of a malonic acid derivative can be synthesized by reacting it with an amine. google.com If a diester or diamide (B1670390) is desired from a mono-ester or mono-amide, more vigorous conditions, such as treatment with thionyl chloride followed by the alcohol or amine, are necessary. google.com The chemistry of acid anhydrides, which can be intermediates, shows they readily react with amines to form amides. libretexts.org

Interactive Data Table: Amidation of this compound

| Reaction Type | Reagent(s) | Catalyst/Coupling Agent | Typical Conditions | Product Type |

| Direct Amidation | Primary or Secondary Amine | Boronic Acid Catalyst | Room temperature or slightly elevated, with molecular sieves | Mono- or Di-amide |

| Activated Amidation | Primary or Secondary Amine | DCC, EDC, etc. | Room temperature in a suitable solvent | Mono- or Di-amide |

| Via Acyl Halide | Thionyl Chloride (SOCl₂), then Amine | N/A | Two-step process, often at low to room temperature | Mono- or Di-amide |

Formation of Anhydrides and Acyl Halides for Subsequent Reactions

To enhance the reactivity of the carboxylic acid groups for subsequent nucleophilic acyl substitution, this compound can be converted into more reactive acyl halides or anhydrides.

Acyl Halide Formation:

Carboxylic acids are readily converted into acid chlorides, which are highly reactive intermediates, by treatment with reagents like thionyl chloride (SOCl₂). libretexts.org This reaction converts the hydroxyl group into an excellent leaving group, facilitating nucleophilic attack. libretexts.org The resulting acyl chloride of this compound would be a versatile precursor for synthesizing a variety of esters, amides, and other derivatives under mild conditions. libretexts.org For example, the reaction of malonic acid with acetyl chloride can lead to acylation, forming a diacetyl derivative. pearson.com

Anhydride (B1165640) Formation:

The two carboxylic acid groups of this compound can potentially undergo an intramolecular dehydration reaction to form a cyclic anhydride. Malonic anhydrides are known compounds, though the parent malonic anhydride itself can be unstable and decompose. google.comwikipedia.org They are typically prepared through methods like the ozonolysis of diketene. wikipedia.orggoogle.com These anhydrides are reactive intermediates. google.com

Acid anhydrides, in general, are effective acylating agents, though less reactive than acyl chlorides. libretexts.org They can react with alcohols to form esters and with amines to form amides. libretexts.org The formation of an anhydride from this compound would create a reactive species that could be used in various synthetic applications, similar to how acetic anhydride is used to prepare acetate (B1210297) esters and N-substituted acetamides. libretexts.org The reaction of the anhydride with a nucleophile results in the opening of the ring, with one carboxylate group being converted to the desired derivative while the other is regenerated.

Interactive Data Table: Formation of Reactive Intermediates

| Transformation | Reagent(s) | Intermediate Formed | Purpose |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Acyl Chloride | Highly reactive intermediate for esterification, amidation, etc. |

| Anhydride Formation | Dehydrating Agent (e.g., Acetic Anhydride), Heat | Cyclic Anhydride | Reactive intermediate for acylation reactions. |

| Ozonolysis (of related ketene (B1206846) dimer) | Ozone (O₃) | Malonic Anhydride | Synthesis of the anhydride ring structure. google.comwikipedia.orggoogle.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Thienylmethylene Malonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. youtube.comlehigh.edu

While complete, published spectra for the isolated acid are scarce due to its instability, the expected chemical shifts can be predicted based on its structure and comparison with stable analogues like its diethyl ester. beilstein-journals.orgnih.gov

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment. The two carboxylic acid protons (-COOH) would likely appear as a very broad singlet far downfield, typically in the range of 10-13 ppm, due to strong deshielding and hydrogen bonding. The vinylic proton (=CH-) attached to the thiophene (B33073) ring would resonate as a singlet around 7.5-8.0 ppm. Its downfield shift is attributed to the deshielding effects of the adjacent carboxylic acid groups and the aromatic thiophene ring. The protons of the thiophene ring itself are expected to appear as three distinct multiplets in the aromatic region (approximately 7.0-7.8 ppm), reflecting their specific electronic environments and spin-spin coupling patterns.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the two equivalent carboxylic acid groups (-COOH) are expected to produce a signal in the range of 165-170 ppm. The sp² hybridized carbons of the thiophene ring and the vinyl group would appear between 125 and 145 ppm. The carbon atom of the vinylidene group (=C(COOH)₂) would be observed at a slightly lower field compared to the other vinyl carbon due to the attachment of the two carboxyl groups.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carboxyl | -COOH | 10.0 - 13.0 (broad s, 2H) | 165 - 170 |

| Vinylic | =CH-Thiophene | 7.5 - 8.0 (s, 1H) | ~140 |

| Vinylic | =C(COOH)₂ | - | ~130 |

| Thiophene | C5-H | ~7.8 (d) | ~128 |

| Thiophene | C3-H | ~7.2 (d) | ~127 |

| Thiophene | C4-H | ~7.1 (t) | ~126 |

| Thiophene | C2 (quaternary) | - | ~142 |

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. It would show correlations between the adjacent protons on the thiophene ring (H3-H4, H4-H5), confirming their connectivity and helping to differentiate them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the thiophene proton signals to their corresponding carbon signals (C3-H3, C4-H4, C5-H5) and the vinylic proton to its carbon.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would be characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid groups. A strong, sharp absorption band between 1690 and 1720 cm⁻¹ would correspond to the C=O stretching of the conjugated carboxylic acid carbonyl groups. The C=C stretching of the vinylic double bond is expected around 1620-1640 cm⁻¹, and absorptions characteristic of the C-S bond and C=C bonds within the thiophene ring would also be present at lower wavenumbers.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl (C=O) | Stretch | 1690 - 1720 | Strong |

| Alkene (C=C) | Stretch | 1620 - 1640 | Medium |

| Aromatic (C-H) | Stretch | ~3100 | Medium-Weak |

| Thiophene Ring | Ring Stretch | ~1400-1500 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₈H₆O₄S, giving it a calculated molecular weight of approximately 198.19 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its exact mass.

The fragmentation pattern in the mass spectrum offers structural clues. A prominent fragmentation pathway for malonic acids is decarboxylation (the loss of CO₂). It is highly probable that the molecular ion would readily lose one molecule of CO₂ (44 Da) to form an ion at m/z [M-44]⁺. A subsequent loss of a second CO₂ molecule could also occur. Other fragments would arise from the cleavage of the thiophene ring.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. lehigh.edu The structure of this compound features a conjugated system composed of the thiophene ring and the α,β-unsaturated dicarboxylic acid moiety. This extended π-system constitutes a chromophore that absorbs UV radiation. The spectrum is expected to show a strong absorption maximum (λ_max), likely corresponding to a π → π* transition, in the UV region (typically 250-350 nm). The conjugation between the aromatic ring and the vinyl group shifts the absorption to a longer wavelength compared to the non-conjugated individual components.

X-ray Crystallography for Solid-State Structure Determination (for derivatives or related compounds)

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While obtaining a suitable single crystal of the free acid can be difficult due to its instability, analysis of its more stable ester derivatives provides invaluable structural insights. beilstein-journals.orgnih.gov

Crystallographic studies on related Knoevenagel condensation products have been used to confirm the E/Z stereochemistry of the double bond, the planarity of the conjugated system, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. youtube.com For a derivative of this compound, X-ray analysis would be expected to show a largely planar conformation of the thienylmethylene portion to maximize π-orbital overlap. The analysis would also detail the torsion angles and the packing of molecules in the crystal lattice, which are governed by van der Waals forces and, in the case of the free acid, strong intermolecular hydrogen bonds between the carboxylic acid groups.

Other Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance (EPR) for Metal Complexes)

While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for elucidating the molecular structure of diamagnetic organic compounds such as this compound, the characterization of its paramagnetic metal complexes necessitates the use of other specialized spectroscopic methods. Among these, Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy stands out as a powerful tool for probing the electronic structure and coordination environment of metal ions with unpaired electrons.

EPR spectroscopy is exclusively sensitive to paramagnetic species, making it an ideal method for studying complexes of this compound with transition metals like copper(II), manganese(II), or vanadyl(IV). The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The resulting EPR spectrum provides critical information about the g-factor and hyperfine coupling constants, which are sensitive to the geometry of the complex, the nature of the coordinating atoms, and the delocalization of the unpaired electron onto the ligand framework.

Although specific EPR studies on metal complexes of this compound are not extensively documented in publicly available literature, the principles of such analyses can be inferred from research on analogous systems, such as metal complexes of other malonic acid derivatives. For instance, in the case of a Cu(II) complex, which has a d⁹ electron configuration with one unpaired electron, the EPR spectrum can distinguish between different coordination geometries. A square planar or tetragonally distorted octahedral geometry, which is common for Cu(II) complexes, would be expected to yield an axial EPR spectrum with two distinct g-values (g∥ and g⊥). The relative magnitudes of these g-values can provide insights into the nature of the ground electronic state.

Furthermore, hyperfine splitting patterns arising from the interaction of the unpaired electron with the magnetic nucleus of the metal ion (e.g., ⁶³Cu and ⁶⁵Cu, both with nuclear spin I = 3/2) and with any magnetic nuclei in the ligand (e.g., ¹H or ¹³C) can offer detailed information about the covalency of the metal-ligand bonds and the distribution of spin density.

In a hypothetical scenario of a Cu(II) complex with this compound, EPR spectroscopy could be employed to:

Confirm the +2 oxidation state of the copper ion.

Determine the coordination geometry around the copper center.

Assess the degree of covalent character in the bonds between copper and the carboxylate and potentially the thienyl groups of the ligand.

The following table summarizes typical EPR parameters that might be expected for a Cu(II) complex with a malonic acid-type ligand in a distorted octahedral geometry, based on data from related compounds.

| Parameter | Typical Value Range | Information Provided |

| g∥ | 2.2 - 2.4 | Nature of the ground state and geometry |

| g⊥ | 2.0 - 2.1 | Nature of the ground state and geometry |

| A∥ (Cu) | 120 - 200 x 10⁻⁴ cm⁻¹ | Covalency of the metal-ligand bond |

| A⊥ (Cu) | 10 - 50 x 10⁻⁴ cm⁻¹ | Covalency of the metal-ligand bond |

These are representative values and would be expected to vary for the specific complex with this compound.

Computational Chemistry and Theoretical Investigations of 2 2 Thienylmethylene Malonic Acid

Density Functional Theory (DFT) Calculations on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to predict the molecular structure, reactivity, and other chemical properties of 2-(2-thienylmethylene)malonic acid.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For molecules with flexible bonds, such as this compound, conformational analysis is performed to identify various stable conformers and their relative energies. core.ac.ukchemrxiv.org

Computational studies on the related malonic acid have shown that it can exist in several conformational states. core.ac.uk The lowest-energy conformer of malonic acid features a nearly planar structure with an intramolecular hydrogen bond. core.ac.uk Higher energy conformers also exist within a small energy range, suggesting they could be present under certain conditions. core.ac.uk Similar conformational complexities are expected for this compound due to the rotational freedom around the single bonds connecting the thiophene (B33073) ring, the methylene (B1212753) group, and the malonic acid moiety.

DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to optimize the geometries of these potential conformers. core.ac.uknih.gov The results of these calculations provide detailed structural parameters.

Table 1: Representative Optimized Geometric Parameters for a Stable Conformer of this compound (Theoretical Data)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C=C (thiophene) | ~1.37 - 1.43 |

| C-S (thiophene) | ~1.72 - 1.75 | |

| C=C (exocyclic) | ~1.35 | |

| C-C (malonic) | ~1.50 - 1.53 | |

| C=O | ~1.21 - 1.23 | |

| C-O | ~1.34 - 1.36 | |

| O-H | ~0.97 | |

| Bond Angle | C-S-C (thiophene) | ~92 - 93 |

| Thiophene-C=C | ~125 - 128 | |

| C=C-C (malonic) | ~120 - 123 | |

| O=C-O | ~123 - 125 | |

| C-C-C (malonic) | ~110 - 113 |

Note: These are typical, generalized values from DFT calculations and can vary depending on the specific conformer and level of theory.

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net

For this compound, DFT calculations can map the distribution of the HOMO and LUMO across the molecule. The HOMO is typically localized on the electron-rich thiophene ring and the exocyclic double bond, indicating these are the likely sites for electrophilic attack. The LUMO is often distributed over the carboxylic acid groups and the conjugated system, suggesting these areas are susceptible to nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound (Theoretical Data)

| Property | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap | ΔE | 4.5 to 5.5 |

| Ionization Potential | I | 6.5 to 7.5 |

| Electron Affinity | A | 1.5 to 2.5 |

Note: These values are illustrative and depend on the computational method and solvent model used.

These calculated electronic properties help in predicting the molecule's behavior in various chemical reactions and its potential as an electronic material.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and transition states. For reactions involving this compound, such as the Knoevenagel condensation from which it is synthesized, DFT can model the entire reaction pathway. wikipedia.org

The Knoevenagel condensation involves the reaction of an aldehyde (2-thiophenecarboxaldehyde) with an active methylene compound (malonic acid), typically in the presence of a basic catalyst. wikipedia.orgrsc.org DFT calculations can be used to locate the transition state structures for each step of the mechanism, such as the initial deprotonation of malonic acid, the nucleophilic attack on the aldehyde, and the subsequent dehydration. rsc.org The energy barriers associated with these transition states can be calculated to determine the rate-determining step of the reaction. nih.gov These computational insights are invaluable for optimizing reaction conditions to improve yields and selectivity. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. rsc.orgresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, solvent effects, and interactions with other molecules in a more realistic, dynamic environment. mdpi.com

For this compound, MD simulations could be used to study its conformational flexibility in solution, the dynamics of intramolecular hydrogen bonding, and its interactions with solvent molecules. rsc.orgosti.gov For instance, simulations of the related malonic acid have been used to investigate its behavior in aqueous solutions and its role in atmospheric aerosol formation. rsc.orgresearchgate.net Such studies can reveal how the molecule's shape and properties fluctuate under different environmental conditions.

Molecular Docking for Ligand-Receptor Interactions (in a purely theoretical context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.org In a purely theoretical context, molecular docking can be used to explore the potential interactions of this compound with hypothetical biological receptors.

By creating a model of a receptor's active site, docking simulations can predict how this compound might bind, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. These theoretical studies can provide initial hypotheses about the molecule's potential biological activity, guiding further experimental research. For example, derivatives of malonic acid have been investigated as potential inhibitors for various enzymes, and docking studies can help rationalize their activity. nih.gov

Spectroscopic Property Prediction and Validation through Computational Models

Computational models are highly effective in predicting spectroscopic properties, which can then be used to validate and interpret experimental data. DFT calculations can predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). mdpi.comscielo.org.mx

For this compound, calculated IR spectra can help assign the vibrational modes observed in experimental spectra, such as the characteristic stretches of the C=O, O-H, and C=C bonds. nih.gov Similarly, computed ¹H and ¹³C NMR chemical shifts, often calculated using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the assignment of complex NMR spectra, especially for distinguishing between different conformers or isomers. csic.esmdpi.com The prediction of UV-Vis spectra through Time-Dependent DFT (TD-DFT) can provide insights into the electronic transitions responsible for the molecule's absorption of light.

Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Experimental Wavenumber/Chemical Shift | Calculated Wavenumber/Chemical Shift | Assignment |

| FT-IR | ~1700-1730 cm⁻¹ | ~1710-1740 cm⁻¹ | C=O stretch (carboxylic acid) |

| ~1620-1640 cm⁻¹ | ~1625-1645 cm⁻¹ | C=C stretch (alkene) | |

| ~2500-3300 cm⁻¹ (broad) | ~2550-3350 cm⁻¹ | O-H stretch (hydrogen-bonded) | |

| ¹H NMR | ~7.0-8.0 ppm | ~7.1-8.1 ppm | Thiophene and vinyl protons |

| ~12.0-13.0 ppm (broad) | ~12.2-13.2 ppm | Carboxylic acid protons | |

| ¹³C NMR | ~165-170 ppm | ~166-171 ppm | Carboxylic acid carbons |

| ~125-145 ppm | ~126-146 ppm | Thiophene and vinyl carbons |

Note: Calculated values are often scaled to better match experimental data. The specific values depend on the level of theory and solvent model.

The close agreement often found between predicted and experimental spectra underscores the power of computational chemistry as a tool for structural elucidation and characterization.

Applications in Organic Synthesis and Materials Science Utilizing 2 2 Thienylmethylene Malonic Acid Derivatives

Building Block for Complex Organic Scaffolds

The unique structure of 2-(2-thienylmethylene)malonic acid derivatives makes them valuable starting materials for constructing intricate molecular frameworks. The activated methylene (B1212753) group and the two carboxyl groups (or their ester derivatives) provide multiple reaction sites for carbon-carbon bond formation and subsequent cyclization reactions.

A significant application of this compound derivatives is in the synthesis of intermediates for active pharmaceutical ingredients (APIs). The thiophene (B33073) moiety is a recognized bioisostere for the phenyl group and is present in numerous approved drugs.

One of the most prominent examples is the use of diethyl 2-(2-thienylmethylene)malonate as a key intermediate in the production of Eprosartan. Eprosartan is an angiotensin II receptor antagonist used for the treatment of hypertension. The synthesis involves the Knoevenagel condensation of 2-thiophenecarboxaldehyde and diethyl malonate to yield the diethyl 2-(2-thienylmethylene)malonate precursor. This intermediate is then further elaborated to construct the final complex structure of the drug. Patents describe methods where catalysts such as piperidine (B6355638) and benzoic acid are used to facilitate this condensation. researchgate.netcore.ac.uk

The thiophene ring is also a crucial component of other cardiovascular drugs like Ticagrelor, a platelet aggregation inhibitor. While direct synthesis from this compound is not the primary route, the established importance of thiophene-containing intermediates underscores the value of this structural class in medicinal chemistry. researchgate.netjocpr.comresearchgate.net

Table 1: Pharmaceutical Intermediates Derived from this compound Derivatives

| Derivative | Pharmaceutical Intermediate For | Therapeutic Class |

| Diethyl 2-(2-thienylmethylene)malonate | Eprosartan | Antihypertensive |

| 2-Thiopheneacetic acid | General Thiophene-based APIs | Various |

The synthesis of modern agrochemicals, including fungicides and herbicides, often relies on heterocyclic scaffolds to achieve high efficacy and selectivity. While direct applications of this compound in commercial agrochemicals are not widely documented, its derivatives represent potential precursors for potent fungicidal compounds. Malonic acid itself is a known intermediate for fungicides like isoprothiolane. chemicalbook.comatamankimya.com

Research has demonstrated that N-(thiophen-2-yl) nicotinamide (B372718) derivatives possess excellent fungicidal activity, in some cases superior to commercial fungicides against pathogens like cucumber downy mildew. mdpi.com These amide structures can be conceptually derived from this compound. The malonic acid moiety can be converted to an amine, which is then acylated to form the target amide. This synthetic potential highlights the utility of the thiophene-malonate scaffold in designing new and effective crop protection agents.

Table 2: Potential Agrochemical Applications

| Precursor Class | Target Agrochemical Class | Potential Activity |

| Thiophene-malonic acid derivatives | N-(thiophen-2-yl) amides | Fungicidal |

| Malonic acid derivatives | Various | Fungicidal, Herbicidal |

Role in Heterocyclic Compound Synthesis

The reactivity of this compound and its esters makes them ideal substrates for synthesizing more complex heterocyclic systems, particularly those where a new ring is fused to the initial thiophene ring.

Fused thiophene systems, such as thieno[2,3-d]pyrimidines, are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of these bicyclic heterocycles can be achieved starting from appropriately substituted thiophenes. For instance, the Gewald reaction, a multi-component condensation involving an α-methylene carbonyl compound, a cyanoester, and elemental sulfur, is a classic method for preparing 2-aminothiophenes. chemicalbook.com

A derivative of this compound can act as the α-methylene carbonyl component in Gewald-type reactions or other cyclocondensations. The activated methylene group can react with various reagents to build a pyrimidine, pyridine (B92270), or other heterocyclic ring onto the thiophene core, leading to the formation of thieno[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and related structures. jocpr.comresearchgate.net

Building upon the synthesis of fused thiophene systems, this compound derivatives serve as precursors to analogues of known bioactive molecules. The resulting thieno[2,3-d]pyrimidine (B153573) scaffold is a "privileged structure" in drug discovery, appearing in molecules with a wide range of therapeutic effects.

Studies have shown that newly synthesized thieno[2,3-d]pyrimidine derivatives exhibit significant biological activities, including:

Anticancer Activity : Certain derivatives have shown cytotoxic effects against cancer cell lines like MCF-7 (breast) and HepG-2 (liver), acting as tyrosine kinase inhibitors and inducing apoptosis. nih.gov

Antimicrobial Activity : Other substituted thieno[2,3-d]pyrimidin-4-ones have demonstrated good activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi like C. albicans. scispace.com

Furthermore, the general utility of malonic acid derivatives in creating bioactive compounds is well-established. For example, different malonic acid derivatives have been used to design and synthesize novel inhibitors of the HIV virus. nih.gov This demonstrates the broad potential of the this compound scaffold in generating new therapeutic leads.

Development of Specialty Chemicals and Materials

Beyond life sciences, the unique electronic properties of the thiophene ring make it a valuable component in materials science, particularly for organic electronics. Derivatives of this compound can be used to create specialty polymers with tailored functionalities.

A notable example is the synthesis of poly(2-thiophen-3-yl-malonic acid). researchgate.netacs.org This material is a substituted polythiophene that incorporates malonic acid groups on each repeating unit. This polymer exhibits several interesting properties:

pH-Dependent Conformation : The spatial arrangement of the polymer chain changes with the pH of the solution. acs.org

Solubility : It is soluble in aqueous base solutions. acs.org

Thermal Stability : The polymer is stable up to temperatures of 215 °C. acs.org

Electrical Conductivity : It possesses an electrical conductivity of 10⁻⁵ S/cm, which is characteristic of a semiconductor. acs.org

The combination of conductivity and the presence of chelating carboxylic acid groups makes this material a candidate for applications such as selective membranes for water treatment or ion-selective membranes for biomedical uses. acs.org

Table 3: Properties of Poly(2-thiophen-3-yl-malonic acid)

| Property | Value/Characteristic | Potential Application |

| Electrical Conductivity | 10⁻⁵ S/cm (Semiconductor) | Organic electronics |

| Thermal Stability | Decomposes > 215 °C | Thermally stable devices |

| Solubility | Soluble in aqueous base | Solution-processable materials |

| Functionality | Malonic acid groups | Ion-selective membranes, wastewater treatment |

Precursors for Polymeric Materials (e.g., Polyesters, Alkyd Resins)

The synthesis of novel polyesters and the modification of alkyd resins can benefit from the incorporation of thiophene-containing monomers. While direct polymerization of this compound is not extensively documented, related thiophene derivatives, particularly 2,5-thiophenedicarboxylic acid (TDCA), have been successfully used to produce high-performance bio-based polyesters. nih.govnih.govnih.govekb.eg These thiophene-based polyesters exhibit promising properties such as enhanced thermal stability, improved gas barrier characteristics, and biodegradability, making them potential alternatives to petroleum-based polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govnih.gov

The synthesis of these polyesters is typically achieved through melt polycondensation, reacting a thiophene-based dicarboxylic acid or its dimethyl ester with various diols. nih.govnih.govekb.eg The properties of the resulting polyesters can be tailored by adjusting the length and nature of the diol comonomer. For instance, using longer chain diols can lead to faster degradation rates in soil. nih.gov

In the context of alkyd resins, which are oil-modified polyesters widely used in coatings, the introduction of thiophene derivatives can enhance their performance. nih.gov For example, modifying alkyd resins with benzo[b]thiophene derivatives has been shown to improve film performance, including physico-mechanical characteristics and chemical resistance. umass.edunih.gov While not a direct use of this compound, this demonstrates the principle of incorporating thiophene structures to upgrade alkyd resin properties. The general structure of an alkyd resin involves a polyester (B1180765) backbone modified with fatty acids, and the introduction of a thiophene moiety can be achieved by partially replacing the traditional polyols or polyacids with a thiophene-containing monomer. nih.govumass.edu

Table 1: Examples of Thiophene-Based Monomers in Polyester and Alkyd Resin Synthesis

| Monomer | Polymer Type | Key Findings | Reference |

| 2,5-Thiophenedicarboxylic acid (TDCA) | Polyester | Produces bio-based polyesters with good thermal stability and gas barrier properties. | nih.govnih.gov |

| Dimethyl 2,5-thiophenedicarboxylate (DMTD) | Polyester | Used in melt polycondensation to create copolyesters with tunable properties. | nih.gov |

| Benzo[b]thiophene derivative | Alkyd Resin | Improves film performance and chemical resistance of the modified alkyd resin. | umass.edunih.gov |

Crosslinking Agents in Coatings Applications

Crosslinking agents are crucial components in coatings, as they form a three-dimensional network within the polymer matrix, leading to enhanced durability, hardness, and chemical resistance. researchgate.netlibretexts.org The reactive nature of the methylene group in malonic acid derivatives, along with the potential for the thiophene ring to participate in various chemical reactions, suggests that this compound derivatives could function as effective crosslinkers.

The principle of using such a molecule as a crosslinker would involve its reaction with functional groups present in the binder resin of a coating formulation, such as hydroxyl, carboxyl, or amino groups. nih.gov The presence of the thiophene ring could also offer additional functionalities, such as UV absorption or specific adhesion properties, which are desirable in protective coatings.

Table 2: Potential Crosslinking Mechanisms Involving Thiophene and Malonate Moieties

| Functional Group | Potential Reaction Type | Resulting Linkage | Significance in Coatings |

| Methylene group in malonate | Michael Addition | Carbon-Carbon Bond | Formation of a stable, crosslinked network. |

| Thiophene Ring | Electrophilic Substitution / Oxidative Coupling | Thiophene-Polymer Linkage | Incorporation of thiophene properties (e.g., UV stability). |

| Carboxylic Acid Groups | Esterification | Ester Bond | Reaction with hydroxyl-functional resins. |

Biochemical and Enzymatic Research Applications of 2 2 Thienylmethylene Malonic Acid Excluding Clinical Studies

Design of Enzyme Inhibitors and Related Biological Probes

The malonic acid scaffold is a well-known pharmacophore for enzyme inhibition, famously demonstrated by its action as a competitive inhibitor of succinate (B1194679) dehydrogenase. libretexts.org The structural features of 2-(2-thienylmethylene)malonic acid make it and its derivatives attractive candidates for the design of targeted enzyme inhibitors.

A prominent example is found in cancer chemotherapy. The drug teniposide , a potent inhibitor of DNA topoisomerase II, incorporates a 2-thienylmethylene group. nih.gov Its chemical structure is a complex glycoside where the glucose moiety is derivatized with a 2-thienylmethylene acetal. This modification is crucial for its biological activity, highlighting the importance of the thienyl group in molecular recognition by the enzyme target. nih.gov

Furthermore, other compounds containing a thienyl methylene (B1212753) structure have been investigated for their biological activities. Metal complexes of hydrazine (B178648) carboxamide, 2-[3-methyl-2-thienyl methylene] have shown potential as anticancer, antibacterial, and antifungal agents. researchgate.net Additionally, patents have described various heteroaryl compounds, including thienyl derivatives, as inhibitors of the SUMO-activating enzyme (SAE), which is implicated in cancer pathways. google.com These examples underscore the utility of the thienylmethylene motif as a key structural element in the development of new biological probes and therapeutic enzyme inhibitors.

Table 2: Examples of Thienylmethylene-Containing Enzyme Inhibitors

| Compound/Derivative Class | Target Enzyme/Process | Therapeutic Area | Reference(s) |

|---|---|---|---|

| Teniposide | DNA Topoisomerase II | Anticancer | nih.gov |

| Hydrazine carboxamide, 2-[3-methyl-2-thienyl methylene] Complexes | Various (implied) | Anticancer, Antimicrobial | researchgate.net |

| Thienyl-carbonyl-pyrimidinyl derivatives | SUMO Activating Enzyme (SAE) | Anticancer (potential) | google.com |

| (5E)-3-(2-aminoethyl)-5-(2-thienyl-methylene)-1,3-thiazolidine-2,4-dione | HIV-1 Reverse Transcriptase | Antiviral | researchgate.net |

Chemoenzymatic Synthetic Strategies Involving Thienylmethylene Malonates

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity (chemo-, regio-, and enantio-selectivity) of biocatalysts. nih.govsymeres.com This approach is particularly powerful for producing complex, chiral molecules like active pharmaceutical ingredients in a more sustainable and efficient manner. nih.govd-nb.info

While a specific, complete chemoenzymatic route utilizing this compound was not detailed in the reviewed literature, the principles of biocatalytic retrosynthesis allow for the design of plausible and efficient pathways. acsgcipr.org A logical chemoenzymatic strategy could be envisioned for the synthesis of chiral compounds derived from this compound.

Such a strategy could begin with a classic chemical reaction, the Knoevenagel condensation, between 2-thiophenecarboxaldehyde and diethyl malonate to produce diethyl 2-(2-thienylmethylene)malonate. This chemically synthesized intermediate could then be subjected to one or more enzymatic steps:

Enzymatic Hydrolysis: A lipase (B570770) or esterase could be used for the enantioselective hydrolysis of the diester to a chiral monoester, a valuable chiral building block.

Enzymatic Decarboxylation: The resulting malonic acid derivative could then be resolved through enantioselective decarboxylation using an appropriate arylmalonate decarboxylase (AMDase) variant to yield an optically pure α-substituted propanoic acid derivative. frontiersin.org

This combination of a robust chemical condensation followed by highly selective enzymatic transformations exemplifies a modern approach to asymmetric synthesis, leveraging the strengths of both chemical and biological catalysis. interesjournals.orgnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(2-thienyl)propanoic acid |

| Acetyl-CoA |

| Diethyl 2-(2-thienylmethylene)malonate |

| Diethyl malonate |

| Dimethyl malonate |

| Hydrazine carboxamide, 2-[3-methyl-2-thienyl methylene] |

| Malonic acid |

| Malonyl-CoA |

| Succinate |

| Teniposide |

Current Research Challenges and Future Scientific Directions for 2 2 Thienylmethylene Malonic Acid

Development of More Efficient and Sustainable Synthetic Routes

The primary synthesis of 2-(2-thienylmethylene)malonic acid typically involves the Knoevenagel condensation of thiophene-2-carboxaldehyde and malonic acid. bepls.comnih.gov While effective, traditional methods often rely on catalysts like pyridine (B92270) and piperidine (B6355638) and may require harsh reaction conditions, leading to environmental concerns. researchgate.net A major challenge is the development of greener and more sustainable synthetic protocols.

Future research is focused on several key areas to improve efficiency and sustainability:

Environmentally Benign Catalysts: Exploring solid acid catalysts, ionic liquids, and biodegradable catalysts such as carbamic acid ammonium (B1175870) salts can offer alternatives to hazardous traditional catalysts. organic-chemistry.org Solvent-free, or "neat," reaction conditions are also being investigated to reduce waste and simplify purification. researchgate.nettue.nl

Improved Atom Economy: The ideal synthesis maximizes the incorporation of all reactant atoms into the final product. Research aims to minimize the use of excess reagents and the formation of byproducts.

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasonication can potentially reduce reaction times and energy consumption compared to conventional heating.

Comparison of Catalytic Systems for Knoevenagel Condensation

| Catalyst System | Advantages | Disadvantages | Sustainability Profile |

| Pyridine/Piperidine | Well-established, effective | Toxic, volatile, difficult to remove | Poor |

| Ionic Liquids | Recyclable, tunable properties | Can be expensive, potential toxicity | Moderate to Good |

| Solid Acids (e.g., Zeolites) | Reusable, easy to separate | Can have lower activity, potential for leaching | Good |

| Solvent-Free (Neat) | No solvent waste, high concentration | Potential for high viscosity, thermal control issues | Excellent |

| Benign Amines/Ammonium Salts | Less toxic than pyridine, effective | May require optimization for specific substrates | Good |

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of byproducts. The Knoevenagel condensation, while well-known, involves several steps including the formation of a carbanion intermediate and a subsequent dehydration step. researchgate.net The precise nature of the transition states and the role of the catalyst are areas of active investigation.

Furthermore, this compound can undergo subsequent reactions, such as decarboxylation, which is the loss of a carboxyl group as carbon dioxide. quora.commasterorganicchemistry.com The mechanism of this process, particularly whether it proceeds through a cyclic transition state, is of fundamental importance for controlling the outcome of reactions where this compound is used as an intermediate. youtube.com Future research will likely employ a combination of kinetic studies and computational modeling to elucidate these complex mechanistic pathways. A deeper understanding allows for more precise control over reaction conditions to favor desired products. rsc.org

Exploration of Novel Reactivity and Unprecedented Derivatives

The chemical structure of this compound offers multiple sites for further chemical modification, presenting opportunities for the synthesis of novel derivatives. The activated carbon-carbon double bond is susceptible to various addition reactions, while the two carboxylic acid groups can be converted into a wide range of functional groups like esters, amides, and acid chlorides. google.comgoogle.com

The challenge lies in selectively reacting one part of the molecule without affecting others. Future research directions include:

Asymmetric Catalysis: Developing chiral catalysts to perform enantioselective additions to the double bond, leading to the synthesis of optically active compounds.

Cycloaddition Reactions: Investigating the participation of the double bond in cycloaddition reactions to construct complex heterocyclic systems.

Multicomponent Reactions: Utilizing this compound as a building block in one-pot, multicomponent reactions to efficiently generate molecular diversity. nih.gov

These explorations could lead to the discovery of derivatives with unique biological activities or material properties.

Advanced Applications in Materials Science through Tailored Derivatives

Thiophene-containing molecules are foundational to the field of organic electronics due to their excellent electronic properties and stability. researchgate.netcnr.it Derivatives of this compound are promising candidates for the creation of new organic materials. The core challenge is to design and synthesize derivatives that can be polymerized or self-assembled into materials with specific, tailored functionalities for applications in devices like solar cells, transistors, and sensors. mdpi.com

Future research will focus on creating derivatives that possess:

Tunable Electronic Properties: By adding electron-donating or electron-withdrawing groups to the thiophene (B33073) ring or the malonic acid moiety, the energy levels (HOMO and LUMO) of the molecule can be fine-tuned to optimize performance in electronic devices. nih.gov

Enhanced Solubility and Processability: Modifying the structure with appropriate side chains can improve the solubility of the resulting materials, making them easier to process into thin films for device fabrication.

Self-Assembly Capabilities: Designing molecules that can spontaneously organize into well-ordered structures is key to achieving high charge carrier mobility in organic semiconductors. mdpi.com

Computational Design and Predictive Modeling for Targeted Synthesis and Functionality

Computational chemistry provides powerful tools for accelerating the discovery and development of new molecules. rsc.org Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the geometric and electronic structures, reactivity, and spectral properties of this compound and its potential derivatives. mdpi.comnih.govresearchgate.net

The primary challenges in this area are the development of highly accurate and computationally efficient models. Future directions include:

Predicting Reaction Outcomes: Using computational models to predict the most likely products of a reaction and to understand the underlying mechanisms, thereby guiding experimental design. rsc.org

Virtual Screening: Creating large virtual libraries of derivatives and using computational methods to screen them for desired properties, such as optimal electronic band gaps for solar cell applications or specific binding affinities for biological targets.

Structure-Property Relationships: Developing a deep, quantitative understanding of how small changes in the molecular structure affect the macroscopic properties of the resulting materials. This allows for the rational design of new molecules with targeted functionalities. nih.gov

Key Parameters from Computational Modeling

| Computational Method | Predicted Property | Application |

| Density Functional Theory (DFT) | HOMO/LUMO Energy Levels | Predicting electronic and optical properties for materials science. rsc.org |

| DFT | Reaction Energy Profiles | Understanding reaction mechanisms and predicting product formation. rsc.org |

| Molecular Dynamics (MD) | Conformational Analysis | Assessing molecular flexibility and interactions in condensed phases. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological Activity | Predicting the therapeutic potential of new derivatives. |

Integration with Flow Chemistry and Continuous Manufacturing Processes

The transition from traditional batch processing to continuous manufacturing is a major trend in the chemical and pharmaceutical industries. mitsui.comresearchgate.net Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. mtak.huuc.pt

Applying flow chemistry to the synthesis of this compound presents both challenges and opportunities. The key challenges involve adapting a reaction that may involve solids or multiple phases to a continuous flow system and optimizing the various process parameters.

Future research in this area will focus on:

Reactor Design: Developing specialized microreactors or tube reactors that can handle the specific requirements of the Knoevenagel condensation and subsequent reactions.

Process Analytical Technology (PAT): Integrating in-line analytical techniques (e.g., spectroscopy) to monitor the reaction in real-time, allowing for precise control and optimization of the process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-thienylmethylene)malonic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via malonic ester condensation, where a thienyl aldehyde reacts with malonic acid derivatives (e.g., diethyl malonate) under acidic or basic catalysis. Key parameters include:

- Catalyst choice : Use of piperidine or acetic acid for Knoevenagel condensation to form the α,β-unsaturated malonic acid derivative .

- Temperature control : Reactions typically proceed at 80–100°C to ensure complete dehydration .

- Purification : Recrystallization from ethanol or methanol is recommended to isolate high-purity crystals .

- Experimental Design : Monitor reaction progress via TLC and characterize intermediates using H/C NMR to confirm the formation of the thienylmethylene moiety .

Q. How can researchers characterize the electronic and structural properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- H NMR : Look for olefinic protons (δ 6.5–7.5 ppm) and carboxylic acid protons (δ ~12.7 ppm) .

- IR Spectroscopy : Confirm C=O stretches (1700–1750 cm) and conjugated C=C bonds (1600–1650 cm) .

- X-ray Crystallography : Resolve the planar geometry of the thienylmethylene group and hydrogen-bonding interactions in the solid state .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for permeability), tightly sealed goggles, and respiratory protection if aerosolization occurs .